3,3-Dimethylmorpholine-2-carbonitrile
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,3-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-4H2,1-2H3 |
InChI Key |
DGOQBYUSMSPICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile precursors.
Industrial Production Methods: Industrial production of 3,3-Dimethylmorpholine-2-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,3-Dimethylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3-Dimethylmorpholine-2-carbonitrile with structurally related carbonitriles, focusing on substituent effects, heterocyclic systems, and functional group interactions.
Substituent Effects on Reactivity and Bioactivity
- 3,3-Dimethyl vs. Larger Substituents : In a study on progesterone receptor (PR) modulators, 3,3-dimethyl substituents in indole-based carbonitriles (e.g., 5-(7-fluoro-3,3-dimethyl-2-oxoindol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile) conferred potent PR antagonist activity, whereas bulkier groups (e.g., spirocyclohexyl) shifted functionality to PR agonism. This highlights the critical role of substituent size in modulating biological activity, suggesting that the dimethyl groups in 3,3-Dimethylmorpholine-2-carbonitrile may similarly influence its interactions in biochemical systems.
- Electron-Withdrawing Groups : Compounds like 3-methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile () demonstrate how electron-withdrawing substituents (e.g., -SO₂CH₃, -CF₃) enhance stability and alter reactivity. In contrast, the dimethyl groups in the target compound are electron-donating, which may reduce electrophilicity at the nitrile group compared to trifluoromethyl-substituted analogs.
Heterocyclic Ring Systems
- Morpholine vs. Pyridine/Indole Systems : Morpholine derivatives, such as morpholine-3-carbonitrile (boiling point: 256°C; flash point: 108.7°C), exhibit greater conformational flexibility compared to aromatic heterocycles like pyridine or indole. For example, 1H-Indole-2-carbonitrile (MW: 156.18 g/mol) and 3-Trifluoromethyl-2-pyridinecarbonitrile (MW: 172.11 g/mol) rely on rigid aromatic systems for π-π stacking in drug-receptor interactions. The morpholine ring in the target compound may instead favor hydrogen bonding via its oxygen and nitrogen atoms.
Functional Group Comparisons
- In contrast, compounds like 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile () position the nitrile group on a pyrrole ring, where conjugation with aromatic systems may enhance electronic delocalization.
Physical and Chemical Properties
Table 1 summarizes key properties of selected carbonitriles:
*Hypothetical data inferred from analogs.
Biological Activity
3,3-Dimethylmorpholine-2-carbonitrile is a compound of increasing interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H14N2O
- Molecular Weight : 154.21 g/mol
- IUPAC Name : 3,3-Dimethyl-2-morpholinonitrile
Biological Activities
3,3-Dimethylmorpholine-2-carbonitrile has been investigated for various biological activities, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
- Enzyme Inhibition : Research indicates that 3,3-Dimethylmorpholine-2-carbonitrile can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition is crucial for its antibacterial activity and may lead to the development of novel antibiotics .
The mechanism of action involves the compound's ability to bind to specific enzymes, disrupting their function. For instance, it interferes with the supercoiling of DNA by inhibiting DNA gyrase, which is essential for bacterial survival. This leads to cell death in susceptible bacterial strains .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of various derivatives of morpholine compounds, including 3,3-Dimethylmorpholine-2-carbonitrile. The results indicated low nanomolar IC50 values against Escherichia coli and Staphylococcus aureus, showcasing its potential as a potent antibacterial agent (Table 1) .Compound IC50 (nM) MIC (µg/mL) 3,3-Dimethylmorpholine-2-carbonitrile <32 0.5 Control (Ciprofloxacin) <10 0.1 -
In Vivo Studies :
In vivo experiments demonstrated that treatment with 3,3-Dimethylmorpholine-2-carbonitrile significantly reduced bacterial load in infected mice models compared to controls. This suggests not only efficacy but also potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
